

Understanding the chemical formula C₅H₈N₂ and its isomers

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An In-depth Technical Guide to the Isomers of C₅H₈N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prominent isomers of the chemical formula C₅H₈N₂. The document delves into the structural, physicochemical, and biological properties of key isomers, offering detailed experimental protocols for their synthesis and analytical differentiation. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Introduction to C₅H₈N₂ Isomers

The molecular formula C₅H₈N₂ represents a diverse group of structural isomers with varied chemical functionalities and biological activities. These isomers, possessing a molecular weight of 96.13 g/mol, range from crucial endogenous molecules in physiological processes to synthetic compounds with significant pharmacological and industrial applications.

Understanding the distinct properties of each isomer is paramount for their effective utilization in research and development. This guide will focus on several prominent isomers, including the biogenic amines histamine and agmatine, the alkaloid anabasine, and synthetic heterocyclic compounds such as pyrazole and pyrimidine derivatives.

Physicochemical Properties of Key C₅H₈N₂ Isomers

A comparative summary of the key physicochemical properties of selected C₅H₈N₂ isomers is presented below. This data is essential for understanding the behavior of these compounds in various experimental and biological settings.

Property	Histamine	Agmatine	Anabasin e	3,5-Dimethyl pyrazole	2-Amino- 5-methylpy ridine	4-Amino- 2-methylpyr imidine
Molecular Weight (g/mol)	111.15 (as base)	130.19 (as base)	162.23	96.13	108.14	109.13
Melting Point (°C)	83-84[1]	102	9[2]	107.5[3]	76-77[4]	158-160
Boiling Point (°C)	209.5[1]	234.8 (est.) [5]	280-281[6]	218[3]	227[4]	-
pKa	pKa1 ≈ 5.8 (imidazole) , pKa2 ≈ 9.4 (amino) [1]	pKa1 = 2.25, pKa2 = 7.45, pKa3 > 12.1[7][8]	-	-	-	2.78±0.10 (Predicted) [9]
Solubility	Soluble in water and ethanol[1]	Soluble in water (~13 g/L)[10]	Soluble in water and most organic solvents[6]	Soluble in water and polar organic solvents[3]	-	Sparingly soluble in water[9]
Appearance	White hygroscopic crystals[1]	White crystals or powder[10]	Colorless viscous liquid[6]	White solid[3]	Crystals or powder[4]	White to off-white crystalline powder[9]

Structures and Biological Significance of Major Isomers

Histamine

Histamine is a biogenic amine synthesized from the amino acid histidine via decarboxylation. [11][12] It is a crucial mediator in local immune responses, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[1] Histamine exerts its effects by binding to four distinct G-protein coupled receptors: H1, H2, H3, and H4.[13]

Agmatine

Agmatine is another biogenic amine, formed from the decarboxylation of arginine.[1] It is considered a neuromodulator and is involved in various physiological processes, including the regulation of nitric oxide synthesis and cell proliferation.[14] Agmatine exhibits neuroprotective effects and interacts with multiple receptors, including imidazoline and α 2-adrenergic receptors.

Anabasine

Anabasine is a pyridine alkaloid found in plants of the Nicotiana genus.[15] It is a structural isomer of nicotine and acts as a nicotinic acetylcholine receptor agonist.[3][15] Due to its biological activity, it has been utilized as an insecticide.[15]

Pyrazole and Pyrimidine Derivatives

This class of C₅H₈N₂ isomers includes compounds like 3,5-dimethylpyrazole, 2-amino-5-methylpyridine, and 4-amino-2-methylpyrimidine. These synthetic heterocyclic compounds serve as important building blocks in medicinal chemistry and materials science. For instance, 2-amino-5-methylpyridine is an intermediate in the synthesis of pharmaceuticals like zolpidem. [12]

Experimental Protocols

Synthesis of Key Isomers

Histamine is synthesized in a one-step process through the decarboxylation of the amino acid L-histidine.[11] This reaction is catalyzed by the enzyme L-histidine decarboxylase, which utilizes pyridoxal-5'-phosphate as a cofactor.[12]

Protocol:

- Dissolve L-histidine in a suitable buffer solution.
- Add L-histidine decarboxylase to the solution.
- Incubate the reaction mixture at an optimal temperature and pH for the enzyme's activity.
- Monitor the progress of the reaction by measuring the formation of histamine or the consumption of L-histidine using techniques like HPLC.
- Once the reaction is complete, purify the histamine from the reaction mixture using chromatographic methods.

3,5-Dimethylpyrazole can be synthesized through the condensation reaction of acetylacetone and hydrazine.[\[16\]](#)

Protocol:

- Prepare a solution of hydrazine sulfate in aqueous alkali or hydrazine hydrate in ethanol.
- Cool the hydrazine solution in an ice bath.
- Slowly add acetylacetone to the cooled hydrazine solution with constant stirring, maintaining a low temperature.
- After the addition is complete, continue stirring the mixture for a specified period.
- Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
- Extract the 3,5-dimethylpyrazole from the aqueous solution using an organic solvent like ether.
- Wash the organic extracts and dry them over an anhydrous drying agent.
- Remove the solvent by distillation to obtain crystalline 3,5-dimethylpyrazole.
- The product can be further purified by recrystallization.[\[16\]](#)

One method for the synthesis of 2-amino-5-methylpyridine involves the reaction of 3-methylpyridine with sodium amide.[12][17]

Protocol:

- Disperse finely divided sodium amide in an inert solvent such as anhydrous xylene.
- Heat the dispersion to an elevated temperature (e.g., 130-140 °C).
- Slowly add anhydrous 3-methylpyridine to the hot dispersion while stirring. The reaction evolves hydrogen gas, leading to an increase in pressure within the reaction vessel.
- After the reaction is complete, cool the mixture and carefully add water to decompose any unreacted sodium amide and to dissolve the reaction products.
- Separate the organic layer containing the product mixture.
- Fractionally distill the organic layer to separate 2-amino-5-methylpyridine from other isomers and byproducts.[17]

Analytical Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the differentiation of C₅H₈N₂ isomers.

¹H and ¹³C NMR spectroscopy can distinguish between isomers based on the unique chemical environment of each proton and carbon atom, which results in distinct chemical shifts and coupling patterns.

General Protocol:

- Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
- Analyze the spectra for chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and integration values (for ¹H NMR).

- Compare the obtained spectra with known data or predict spectra based on the proposed structures to identify the specific isomer.

Key NMR Data for Selected Isomers:

Isomer	¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)
Histamine	δ 3.21 (t, 2H), 3.39 (t, 2H), 7.43 (s, 1H), 8.70 (d, 1H) in CDCl ₃ [18]	δ 22.24, 38.13, 117.13, 128.35, 133.93[18]
Agmatine	-	-
Anabasine	-	-
3,5-Dimethylpyrazole	-	-
2-Amino-5-methylpyridine	δ 2.12 (s, 3H), 4.67 (br s, 2H), 6.32 (d, 1H), 7.12 (dd, 1H), 7.79 (d, 1H) in CDCl ₃ [19]	-

Mass spectrometry differentiates isomers based on their distinct fragmentation patterns upon ionization.

General Protocol:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct infusion or coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS).
- Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
- For tandem mass spectrometry (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

- Analyze the fragmentation pattern to elucidate the structure of the isomer.

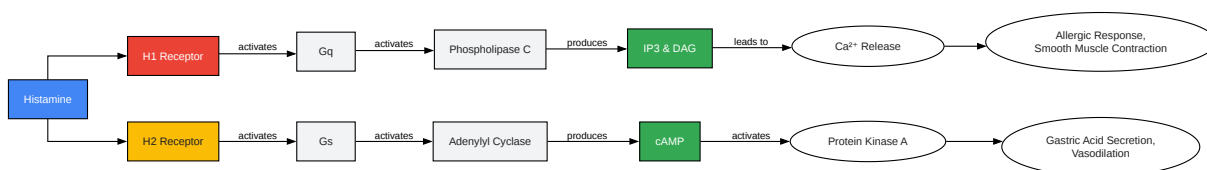
Characteristic Mass Spectral Fragments for Selected Isomers:

Isomer	Ionization Method	Key Fragment Ions (m/z)
Histamine	ESI-CID	[M+H] ⁺ at 112, fragment at 95 ([M+H-NH ₃] ⁺)[14][20]
Anabasine	GC-MS	Molecular ion at 162, base peak at 84[21]

Signaling Pathways and Biological Workflows

Histamine Signaling Pathway

Histamine mediates its diverse physiological effects by activating four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), each linked to different intracellular signaling cascades.[13] For example, H1R activation typically leads to the activation of phospholipase C, resulting in an increase in intracellular calcium, while H2R activation stimulates adenylyl cyclase, leading to increased cAMP levels.[21]

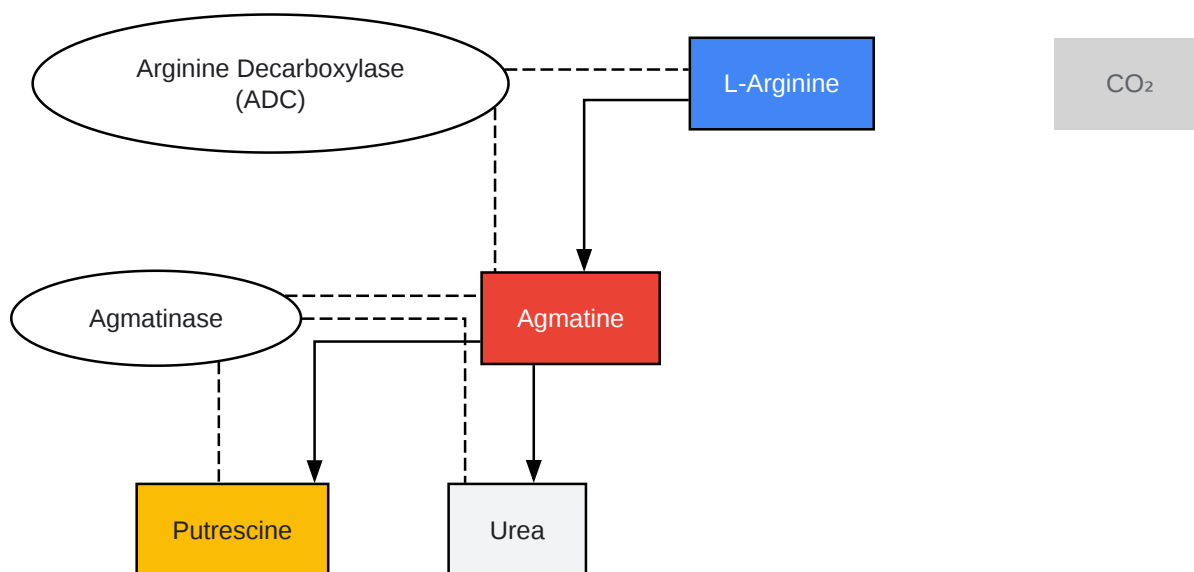


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Caption: Simplified signaling pathways of histamine via H1 and H2 receptors.

Agmatine Biosynthesis and Metabolism

Agmatine is synthesized from L-arginine by the enzyme arginine decarboxylase (ADC) and is primarily metabolized to putrescine and urea by agmatinase.[1] This pathway is a key part of polyamine metabolism.

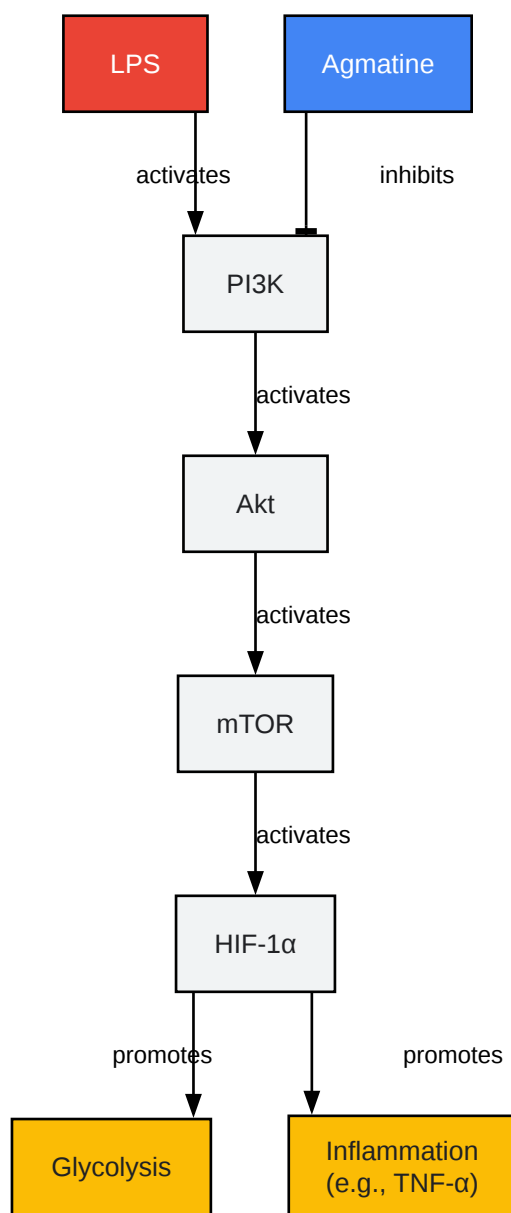


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Caption: Biosynthesis and primary metabolic pathway of agmatine.

Agmatine Signaling in Microglia

Agmatine has been shown to modulate inflammatory responses in microglia by suppressing glycolysis through the PI3K/Akt/mTOR/HIF-1 α signaling pathway.[22] This action helps to improve mitochondrial function and reduce the production of pro-inflammatory cytokines.[22]



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Caption: Agmatine's inhibitory effect on the LPS-induced pro-inflammatory signaling pathway in microglia.

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